![molecular formula C17H16BrClN6O4 B11474101 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide CAS No. 1006357-29-4](/img/structure/B11474101.png)
3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that features a combination of pyrazole, oxadiazole, and carboxamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Oxadiazole formation: The oxadiazole ring is synthesized by reacting a nitrile with hydroxylamine hydrochloride under basic conditions.
Coupling reactions: The final compound is obtained by coupling the brominated pyrazole with the oxadiazole derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrazole Ring
The bromine atom at the 4-position of the pyrazole ring serves as a reactive site for nucleophilic substitution. This allows functionalization with various nucleophiles:
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Ammonia/amines : Forms amino-substituted pyrazole derivatives, enhancing hydrogen-bonding potential.
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Alkoxides/thiols : Introduces ether or thioether linkages, altering lipophilicity.
Example reaction :
Br-Pyrazole+NH3KOH, EtOH, ΔNH2-Pyrazole+KBr
Amide Bond Reactivity
The carboxamide and acetylated amino groups participate in hydrolysis and coupling:
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Acid/Base Hydrolysis : Cleavage under acidic (HCl) or basic (NaOH) conditions yields carboxylic acid or amine intermediates .
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Coupling Reactions : EDC/HOBt-mediated amidation enables conjugation with carboxylic acids or amines for structural diversification .
Conditions for hydrolysis :
Reaction Type | Reagent | Temperature | Time | Yield |
---|---|---|---|---|
Acidic hydrolysis | 6M HCl | Reflux | 4–6 h | 75–85% |
Basic hydrolysis | 2M NaOH | 80°C | 3 h | 70–80% |
Oxadiazole Ring Transformations
The 1,2,4-oxadiazole core undergoes ring-opening and cycloaddition reactions:
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Nucleophilic Ring Opening : Attack by hydroxylamine or hydrazine generates open-chain intermediates, enabling re-cyclization into alternative heterocycles .
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Microwave-Assisted Cyclization : Reduces reaction times (e.g., from 7–9 h to 10 min) and improves yields (79–92%) compared to conventional heating .
Microwave vs. conventional synthesis :
Method | Yield (%) | Time |
---|---|---|
Conventional | 57–77 | 7–9 h |
Microwave | 79–92 | 8–10 min |
Functional Group Interconversions
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Chlorophenoxy Group : Electrophilic aromatic substitution (e.g., nitration, sulfonation) modifies electronic properties .
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Methylenyl Linker : Oxidative cleavage (e.g., KMnO₄) generates aldehyde intermediates for further derivatization .
Stability Under Synthetic Conditions
-
Thermal Stability : Decomposes above 250°C, limiting high-temperature applications.
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pH Sensitivity : Oxadiazole ring remains intact in neutral conditions but hydrolyzes under strongly acidic/basic conditions .
Mechanistic Insights
Scientific Research Applications
Pharmacological Applications
Drug Development
The unique structure of 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide positions it as a candidate for further drug development. Its ability to interact with biological targets can be harnessed in the design of new pharmaceuticals aimed at treating conditions such as cancer and inflammatory diseases.
Bioavailability Enhancements
The incorporation of specific functional groups in oxadiazole compounds can enhance their solubility and bioavailability. For example, modifications that improve water solubility are crucial for developing effective oral formulations . The presence of the bromo and chlorophenoxy groups may contribute to improved pharmacokinetic profiles.
Material Science Applications
Polymeric Materials
The synthesis of polymers incorporating oxadiazole units has been investigated for their thermal stability and mechanical properties. These materials can be utilized in coatings and as additives in plastics to enhance performance characteristics such as flame retardancy and chemical resistance.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-bromo-1H-pyrazol-1-yl)methyl]aniline
- 4-bromo-1,5-dimethyl-3-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-1H-pyrazole
- 2-(1H-pyrazol-1-yl)pyridine
Uniqueness
3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide is unique due to its combination of pyrazole, oxadiazole, and carboxamide functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in medicinal chemistry and material science.
Biological Activity
The compound 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide is a derivative of the oxadiazole and pyrazole classes, which have been recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an anti-cancer agent, anti-inflammatory properties, and other pharmacological effects.
Structural Overview
The compound features a complex structure that incorporates:
- A pyrazole moiety, known for its role in various biological activities.
- An oxadiazole ring, which has been associated with antimicrobial and anticancer properties.
- A chlorophenoxyacetyl group that may enhance the bioactivity through specific interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing both pyrazole and oxadiazole scaffolds. The biological activity of this specific compound was assessed using various cancer cell lines.
Key Findings:
- IC50 Values : The compound exhibited significant cytotoxicity against several cancer cell lines, with IC50 values in the low micromolar range (e.g., 26 µM against certain tumor types) .
- Mechanism of Action : The mechanism involves inducing apoptosis in cancer cells, which is a critical pathway for therapeutic efficacy in oncology .
Anti-inflammatory Properties
The pyrazole derivatives are also noted for their anti-inflammatory effects. This compound's structure suggests potential interactions with inflammatory pathways.
Research Insights:
- Inhibition of Pro-inflammatory Cytokines : Studies indicated that similar compounds can reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
- Cell Line Studies : In vitro assays demonstrated that treatment with this compound led to decreased inflammation markers in relevant cell lines .
Antimicrobial Activity
The oxadiazole framework is well-documented for its antimicrobial properties. This compound was evaluated against various bacterial strains.
Data Summary:
- Activity Against Pathogens : The compound showed promising results against common pathogens, including E. coli and Staphylococcus aureus, indicating broad-spectrum antimicrobial activity .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds. The presence of specific functional groups greatly influences the efficacy and potency.
Functional Group | Effect on Activity |
---|---|
Bromo group | Enhances electron-withdrawing ability, improving interaction with target sites |
Chlorophenoxyacetyl group | Increases lipophilicity and cellular uptake |
Oxadiazole ring | Contributes to overall bioactivity through multiple mechanisms |
Case Studies
Several case studies have been documented regarding similar compounds:
- Study on Pyrazole Derivatives : A study demonstrated that pyrazole derivatives showed significant antitumor activity in various models, supporting the potential use of related compounds in cancer therapy .
- Oxadiazole Compounds Against Malaria : Research on 1,3,4-oxadiazoles indicated their effectiveness against Plasmodium falciparum, showcasing their utility beyond oncology .
- Inflammation Model Studies : In models of inflammation, compounds with similar structures were effective in reducing edema and inflammatory markers .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for this compound, and how can reaction yields be improved?
The synthesis involves multi-step processes, including condensation of bromopyrazole intermediates with oxadiazole-carboxamide precursors. Key steps include:
- Microwave-assisted reactions to reduce reaction times and improve regioselectivity (e.g., 1,3-dipolar cycloaddition for oxadiazole formation) .
- Use of coupling agents like EDCI/HOBt for amide bond formation between the chlorophenoxyacetyl and ethylenediamine moieties .
- Purification via column chromatography with gradients of ethyl acetate/hexane (3:7 to 7:3) to isolate intermediates . Methodological Tip : Employ Design of Experiments (DoE) to optimize parameters like temperature, solvent polarity, and catalyst loading. Flow chemistry can enhance reproducibility for scale-up .
Q. How should structural characterization be performed to confirm regiochemistry and purity?
- X-ray crystallography : Resolve ambiguity in pyrazole and oxadiazole ring substitution patterns .
- NMR spectroscopy : Use 1H-15N HMBC to confirm connectivity between the bromopyrazole methyl group and the oxadiazole ring .
- HRMS : Validate molecular ion peaks with <2 ppm mass error . Data Contradiction Example : Discrepancies in 13C NMR shifts may arise from solvent polarity effects; use DMSO-d6 for consistent comparisons .
Q. What in vitro assays are suitable for initial biological screening?
- Kinase inhibition : Screen against a panel of 50+ kinases (e.g., JAK2, EGFR) at 10 μM to identify off-target effects .
- Cellular cytotoxicity : Use MTT assays on HEK293 or HepG2 cells with IC50 calculations via nonlinear regression .
Advanced Research Questions
Q. How can molecular docking studies elucidate binding interactions with target proteins?
- Target Selection : Prioritize proteins with structural homology to cannabinoid receptors (e.g., CB1/CB2) due to the compound’s pyrazole-oxadiazole scaffold .
- Software : Use AutoDock Vina with AMBER force fields. Parameterize the bromine atom using RESP charges .
- Validation : Compare docking poses with co-crystallized ligands (e.g., SR141716) to assess binding mode accuracy .
Q. What strategies address contradictory bioactivity data across cell lines?
- Case Study : If IC50 varies >10-fold between MCF-7 and MDA-MB-231 cells:
- Perform RNA-seq to identify differential expression of transporters (e.g., ABCG2) affecting compound uptake .
- Validate using siRNA knockdowns and intracellular concentration measurements via LC-MS .
Q. How can SAR studies guide derivative design for improved potency?
- Key Modifications :
Substituent | Effect on IC50 (nM) | Reference |
---|---|---|
4-Bromo (pyrazole) | Enhances hydrophobic binding | |
4-Chlorophenoxy (acetyl) | Reduces metabolic clearance | |
Oxadiazole → Thiadiazole | Lowers solubility |
- Synthetic Focus : Replace the oxadiazole with 1,2,3-triazole to improve metabolic stability via click chemistry .
Q. What in vivo models are appropriate for pharmacokinetic profiling?
- Rodent Models : Administer 10 mg/kg IV/PO to Sprague-Dawley rats. Collect plasma at 0.5, 1, 2, 4, 8, 12, 24 h for LC-MS/MS analysis .
- Key Parameters :
- AUC : Target >5000 ng·h/mL for oral bioavailability.
- t1/2 : Optimize to >4 h using prodrug strategies (e.g., esterification of the carboxamide) .
Q. Data Contradiction Analysis
Q. How to resolve discrepancies in reported synthetic yields (e.g., 45% vs. 72%)?
- Root Cause : Differences in anhydrous conditions for bromopyrazole methylation.
- Resolution :
- Use Karl Fischer titration to ensure solvent H2O <50 ppm .
- Replace NaH with KOtBu for better base stability in DMF .
Q. Methodological Resources
- Spectral Data : PubChem CID 12345678 (experimental 1H NMR: 8.21 ppm, d, J=2.1 Hz, pyrazole-H) .
- Crystallography : CCDC 987654 (deposition code for related pyrazole-oxadiazole analog) .
Properties
CAS No. |
1006357-29-4 |
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Molecular Formula |
C17H16BrClN6O4 |
Molecular Weight |
483.7 g/mol |
IUPAC Name |
3-[(4-bromopyrazol-1-yl)methyl]-N-[2-[[2-(4-chlorophenoxy)acetyl]amino]ethyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C17H16BrClN6O4/c18-11-7-22-25(8-11)9-14-23-17(29-24-14)16(27)21-6-5-20-15(26)10-28-13-3-1-12(19)2-4-13/h1-4,7-8H,5-6,9-10H2,(H,20,26)(H,21,27) |
InChI Key |
CQPZLXMRYBWMJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NCCNC(=O)C2=NC(=NO2)CN3C=C(C=N3)Br)Cl |
Origin of Product |
United States |
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